molecular formula C11H13NO2S B8238696 3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one

Cat. No.: B8238696
M. Wt: 223.29 g/mol
InChI Key: LTENBJBMIUCKQJ-UHFFFAOYSA-N
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Description

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one (CAS 1621103-93-2) is a high-purity chemical building block of interest in medicinal and heterocyclic chemistry research. This compound, with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol, features a unique structure combining a dihydrofuran-2(3H)-one (a gamma-lactone) moiety with a 4-aminophenylthio group . The presence of both hydrogen-bond acceptor (lactone carbonyl) and donor (primary amine) functionalities, along with the sulfur bridge, makes it a versatile intermediate for constructing more complex molecules. Researchers can leverage this compound in the synthesis of diverse heterocyclic systems. Its aniline group is particularly suited for the formation of Schiff bases or amide couplings, while the lactone ring can be involved in ring-opening reactions or serve as a synthetic precursor for furan-related chemistry . The structural motif of incorporating sulfur and nitrogen into heterocyclic scaffolds is prevalent in the development of compounds with potential biological activity . This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

3-[(4-aminophenyl)sulfanylmethyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15-7-8-5-6-14-11(8)13/h1-4,8H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENBJBMIUCKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thioether Formation

A primary route involves nucleophilic substitution between 3-(bromomethyl)dihydrofuran-2(3H)-one and 4-aminothiophenol. This method leverages the reactivity of alkyl halides with thiols under basic conditions to form stable thioether linkages .

Procedure :

  • Synthesis of 3-(bromomethyl)dihydrofuran-2(3H)-one :

    • Dihydrofuran-2(3H)-one is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, yielding 3-(bromomethyl)dihydrofuran-2(3H)-one .

  • Thioether Coupling :

    • 4-Aminothiophenol (1.1 equiv) is dissolved in anhydrous DMF, treated with NaH (1.2 equiv) at 0°C, and stirred for 30 min.

    • 3-(bromomethyl)dihydrofuran-2(3H)-one (1.0 equiv) is added dropwise, and the mixture is heated to 60°C for 12 h.

    • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 3:1) .

Yield : 68–72% (reported for analogous thioether formations) .

Key Considerations :

  • Base selection (e.g., NaH vs. K₂CO₃) impacts reaction efficiency.

  • Steric hindrance at the 3-position of dihydrofuran-2(3H)-one may necessitate prolonged reaction times.

Reductive Amination of Nitro Precursors

This two-step approach involves synthesizing a nitro intermediate followed by catalytic hydrogenation to introduce the amine group, avoiding direct handling of air-sensitive 4-aminothiophenol .

Procedure :

  • Synthesis of 3-(((4-Nitrophenyl)thio)methyl)dihydrofuran-2(3H)-one :

    • 3-(bromomethyl)dihydrofuran-2(3H)-one reacts with 4-nitrothiophenol under conditions analogous to Section 1.1.

  • Catalytic Hydrogenation :

    • The nitro intermediate (1.0 equiv) is dissolved in methanol:THF (1:1) and treated with 10% Pd/C (0.1 equiv) under H₂ (1 atm) at 25°C for 10 h .

    • Filtration through Celite and solvent removal yields the target compound.

Yield : 85–91% (based on hydrogenation efficiencies in similar systems) .

Advantages :

  • Mitigates oxidation risks associated with 4-aminothiophenol.

  • High enantioselectivity achievable with chiral Pd catalysts .

Lactonization of Thioether-Containing Carboxylic Acids

Cyclization of 4-((4-aminophenyl)thio)methyl-4-hydroxypentanoic acid under acidic conditions provides an alternative route .

Procedure :

  • Synthesis of 4-((4-Nitrophenyl)thio)methyl-4-hydroxypentanoic Acid :

    • Ethyl 4-hydroxy-4-((4-nitrophenyl)thio)methylpentanoate is hydrolyzed using LiOH in THF:MeOH:H₂O (2:3:1) .

  • Lactonization :

    • The carboxylic acid (1.0 equiv) is treated with H₂SO₄ (cat.) in toluene under reflux for 24 h.

    • Removal of water via Dean-Stark trap drives the reaction to completion .

Yield : 74–78% (observed in analogous lactonizations) .

Mechanistic Insight :

  • Protonation of the hydroxyl group facilitates nucleophilic attack on the carbonyl carbon, forming the lactone ring .

Mannich Reaction-Based Cyclization

Adapting methodologies from thieno[2,3-d]pyrimidine synthesis, this route employs non-catalyzed Mannich conditions to construct the dihydrofuranone core .

Procedure :

  • Michael Addition :

    • Cyanothioacetamide (1.2 equiv) reacts with α-bromochalcone derivatives in ethanol at 50°C for 6 h.

  • Cyclization :

    • The adduct is treated with formaldehyde (1.5 equiv) and ammonium chloride in refluxing ethanol, inducing cyclization to the dihydrofuranone structure .

Yield : 65–70% (reported for analogous dihydrothiophene formations) .

Limitations :

  • Requires stringent control of stoichiometry to avoid polycyclic byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution68–72Straightforward, minimal purificationSensitivity to moisture
Reductive Amination85–91High purity, scalableRequires handling H₂ gas
Lactonization74–78Avoids alkyl halidesMulti-step, moderate yields
Mannich Cyclization65–70One-pot synthesisLimited substrate scope

Reaction Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formations, while toluene facilitates azeotropic water removal in lactonizations .

  • Catalyst Loading : Reducing Pd/C from 10% to 5% in hydrogenations maintains efficacy while lowering costs .

  • Temperature Control : Exothermic reactions (e.g., NaH-mediated substitutions) require slow addition and ice baths to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

Compounds sharing the dihydrofuran-2(3H)-one core and thioether-based substituents are highlighted below:

Compound Name Substituent Structure Key Properties/Activities Reference
Target Compound : 3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one (4-NH₂-C₆H₄-S-CH₂)- Not reported in evidence; hypothesized enhanced solubility due to -NH₂ N/A
(R)-3-((4-Isopropylphenyl)thio)dihydrofuran-2(3H)-one (4g) (4-iPr-C₆H₄-S-CH₂)- Lipophilic substituent may improve membrane permeability
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (3) (1,2,4-triazol-3-S-CH₂)- Antimicrobial activity against Staphylococcus aureus and Escherichia coli
3-(((8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)methyl)dihydrofuran-2(3H)-one (19) Complex heterocyclic-S-CH₂- Non-nucleoside STING agonist with >95% purity

Key Observations :

  • Electronic Effects: The 4-aminophenyl group in the target compound introduces an electron-donating -NH₂ group, which may enhance hydrogen-bonding interactions compared to lipophilic (e.g., 4-isopropylphenyl in 4g) or heterocyclic substituents (e.g., 19).
  • Biological Activity : Thioether-linked heterocycles (e.g., 19 ) show target-specific activity (e.g., STING agonism), suggesting substituent topology critically influences receptor binding.

Analogues with Amino-Functionalized Substituents

Compounds with amino groups in varying positions:

Compound Name Substituent Structure Key Properties/Activities Reference
3-Aminodihydrofuran-2(3H)-one NH₂ directly on lactone ring Higher water solubility
3-((Methyl(phenyl)amino)methyl)dihydrofuran-2(3H)-one (2e) (Ph-N(CH₃)-CH₂)- No direct activity reported; synthetic intermediate

Key Observations :

  • Position of Amino Group: The target compound’s amino group on the phenyl ring (vs.
  • Linker Flexibility : The thioether linker in the target compound may confer greater metabolic stability compared to amine-linked analogs (e.g., 2e ).

Analogues with Aromatic or Heterocyclic Substituents

Compound Name Substituent Structure Key Properties/Activities Reference
3-hydroxy-5-(4-hydroxybenzyl)dihydrofuran-2(3H)-one (1) 4-OH-C₆H₄-CH₂- Anticandidate activity in marine fungi
(E)-3-(((4-Methoxyphenyl)imino)(phenyl)methyl)-3-((trifluoromethyl)thio)dihydrofuran-2(3H)-one (3e) CF₃-S- and imino groups Synthetic intermediate with 75% yield

Key Observations :

  • Hydrogen Bonding : The 4-hydroxybenzyl group in 1 enhances polarity, whereas the target compound’s -NH₂ group offers similar polarity with additional basicity.
  • Electron-Withdrawing Groups : The CF₃ group in 3e increases electrophilicity, contrasting with the electron-donating -NH₂ in the target compound.

Research Findings and Implications

  • Antimicrobial Potential: Thioether-linked compounds (e.g., 3 in ) demonstrate antimicrobial activity, suggesting the target compound’s -NH₂ group could synergize with the thioether moiety for enhanced efficacy.
  • STING Agonism : Compound 19 () highlights the role of complex heterocyclic thioethers in immune modulation, though the target compound’s simpler arylthio group may prioritize solubility over potency.
  • Synthetic Accessibility: Aminoalkyl derivatives (e.g., 2e in ) are synthesized via reductive amination, whereas the target compound may require thiomethylation of 4-aminothiophenol, a less explored route.

Biological Activity

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one, identified by its CAS number 1621103-93-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrofuran core substituted with a thioether and an amine group, which may contribute to its biological activity. Its structural formula can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenethiol with appropriate electrophiles to form the thioether linkage followed by cyclization to form the dihydrofuran ring. Detailed synthetic pathways can be found in specialized organic chemistry literature.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, certain analogs demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound A (related structure)A54910
Compound B (related structure)HeLa15
Compound C (related structure)B16F1012

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The presence of the amino group is thought to enhance interaction with biological targets such as enzymes involved in cell cycle regulation.

Case Studies

  • In Vivo Studies : In a study involving mice models, administration of compounds structurally related to this compound resulted in significant tumor reduction compared to control groups .
  • Neuroprotective Effects : Other research has indicated that certain derivatives may have neuroprotective effects by modulating neurotransmitter levels in the brain, particularly enhancing acetylcholine and serotonin levels .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond anticancer therapies. Its ability to cross the blood-brain barrier opens avenues for research into neurodegenerative diseases.

Table 2: Pharmacological Properties

PropertyValue
SolubilitySoluble in DMSO
Blood-Brain Barrier PenetrationYes
MetabolismHepatic P450

Q & A

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna LC50_{50}). Use HPLC-MS to track environmental persistence in water/soil. Computational tools (EPI Suite) predict bioaccumulation potential .

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